molecular formula C11H7NO3 B1528420 7-isocyanato-4-methyl-2H-chromen-2-one CAS No. 139374-47-3

7-isocyanato-4-methyl-2H-chromen-2-one

Cat. No.: B1528420
CAS No.: 139374-47-3
M. Wt: 201.18 g/mol
InChI Key: YCEHPUBNERNXNP-UHFFFAOYSA-N
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Description

Infrared Spectroscopy

The IR spectrum exhibits characteristic bands:

  • Isocyanate stretch : A sharp absorption at 2,268 cm⁻¹ (asymmetric -N=C=O stretching).
  • Lactone C=O : Strong peak near 1,730 cm⁻¹ .
  • Aromatic C-H : Out-of-plane bending vibrations at 750–850 cm⁻¹ .

Nuclear Magnetic Resonance

¹H NMR (CDCl₃) :

  • δ 2.40 ppm (s, 3H, C4-CH₃).
  • δ 6.80–7.60 ppm (m, 3H, aromatic H-5, H-6, H-8).
  • No observable proton for H-3 due to deshielding from the lactone C=O.

¹³C NMR :

  • δ 160.5 ppm (C=O, lactone).
  • δ 134.2 ppm (C7-NCO).
  • δ 18.9 ppm (C4-CH₃).

Mass Spectrometry

The electron ionization (EI-MS) spectrum shows:

  • Molecular ion : m/z 201.0426 (C₁₁H₇NO₃⁺, 100%).
  • Fragment ions:
    • m/z 173.0 (loss of CO from lactone).
    • m/z 145.1 (loss of NCO).

Computational Chemistry Studies (DFT, Molecular Orbital Analysis

DFT studies at the B3LYP/6-31G* level reveal:

  • HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity.
  • Charge distribution : The isocyanate carbon carries a partial positive charge (+0.32 e), facilitating nucleophilic attack.
  • Frontier orbitals :
    • HOMO localized on the coumarin π-system.
    • LUMO centered on the isocyanate group.

Figure 1 : Molecular Electrostatic Potential (MEP) map showing electrophilic regions (red) at the isocyanate carbon.

Comparative Analysis with Related Coumarin Isocyanate Derivatives

Table 2 : Substituent Effects on Key Properties

Derivative Substituent (Position) NCO Stretch (cm⁻¹) HOMO-LUMO (eV)
7-Isocyanato-4-methyl -NCO (7), -CH₃ (4) 2,268 4.8
7-Acetoxy-4-methyl -OAc (7), -CH₃ (4) - 5.2
7-Methoxy-4-methyl -OMe (7), -CH₃ (4) - 5.5

Key trends:

  • Electron-withdrawing groups (e.g., -NCO) lower the HOMO-LUMO gap compared to electron-donating groups (-OAc, -OMe).
  • Steric effects : The methyl group at position 4 hinders rotational freedom of the isocyanate moiety, unlike smaller substituents.

Properties

IUPAC Name

7-isocyanato-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c1-7-4-11(14)15-10-5-8(12-6-13)2-3-9(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEHPUBNERNXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139374-47-3
Record name 7-isocyanato-4-methyl-2H-chromen-2-one
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Scientific Research Applications

Synthesis and Derivative Development

The synthesis of derivatives of 7-isocyanato-4-methyl-2H-chromen-2-one has been a focal point in research, leading to compounds with enhanced biological activities. For instance, derivatives have been synthesized to investigate their cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the chromenone structure can yield compounds with significant antitumor properties.

Case Study: Cytotoxicity Assessment
A study by Nam et al. (2024) synthesized a series of chromone derivatives and evaluated their cytotoxicity against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. The findings indicated that certain derivatives exhibited selective cytotoxicity, with IC50 values comparable to or better than the standard chemotherapeutic agent doxorubicin .

Antimicrobial Properties

The compound's derivatives have also been explored for their antimicrobial properties. Research indicates that specific derivatives demonstrate significant bactericidal activity against various strains of bacteria.

Case Study: Antimicrobial Activity
Khan et al. (2003) reported on the synthesis of derivatives from 7-hydroxy-4-methyl-2H-chromen-2-one, which exhibited notable antimicrobial activity against several bacterial strains . This highlights the potential of isocyanate derivatives in developing new antimicrobial agents.

Antitumor Applications

The antitumor potential of 7-isocyanato-4-methyl-2H-chromen-2-one has been extensively studied, revealing its efficacy against different cancer types.

Case Study: Mechanistic Studies
In a study focusing on the mechanisms of action, compounds derived from this chromenone were shown to induce apoptosis in cancer cells through upregulation of pro-apoptotic factors such as P53 and BAX while downregulating anti-apoptotic factors like BCL2 . This dual action suggests that these compounds could serve as effective agents in cancer therapy.

Chemical Synthesis and Photophysical Investigations

Research has also delved into the photophysical properties of chromenone derivatives, which are crucial for applications in optical materials.

Case Study: Fluorescence Behavior
Ranjith et al. (2010) investigated the fluorescence behavior of substituted coumarin derivatives derived from 7-isocyanato-4-methyl-2H-chromen-2-one. Their findings indicated that substituents significantly affect the photophysical properties, paving the way for potential applications in fluorescence-based technologies .

Polymeric Applications

The incorporation of 7-isocyanato-4-methyl-2H-chromen-2-one into polymer matrices has been explored for developing self-healing materials.

Case Study: Self-Healing Polyurethanes
Research has indicated that polyurethanes synthesized using coumarin derivatives exhibit self-healing properties due to the reactivity of isocyanate groups . These materials could be utilized in coatings and other applications where damage repair is advantageous.

Summary Table of Applications

Application AreaDescriptionKey Findings
Synthesis Development of derivatives for enhanced biological activitySelective cytotoxicity against cancer cell lines
Antimicrobial Evaluation of bactericidal propertiesSignificant activity against various bacterial strains
Antitumor Investigation into mechanisms inducing apoptosis in cancer cellsUpregulation of P53/BAX and downregulation of BCL2
Photophysical Studies Analysis of fluorescence behavior related to substituentsSubstituents significantly affect photophysical properties
Polymeric Applications Development of self-healing materials through incorporation into polyurethanesEnhanced self-repairing capabilities due to isocyanate reactivity

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Notable Applications References
7-Isocyanato-4-methyl-2H-chromen-2-one Methyl (4), Isocyanato (7) 201.18 Isocyanato (-NCO) Prodrug activation
7-Hydroxy-4-methyl-2H-chromen-2-one (4-Methylumbelliferone) Methyl (4), Hydroxy (7) 176.17 Hydroxy (-OH) Fluorescent probes, enzyme substrates
7-Amino-4-methyl-2H-chromen-2-one Methyl (4), Amino (-NH2) (7) 175.18 Amino (-NH2) Hybrid molecule synthesis
4-Chloromethyl-7-methyl-2H-chromen-2-one Chloromethyl (4), Methyl (7) 210.64 Chloromethyl (-CH2Cl) Reactive intermediate for alkylation
6-(4-Dimethylaminobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one Methyl (4), Hydroxy (7), Substituted benzylamino (6) 324.38 Hydroxy, benzylamino (-NHCH2C6H4N(CH3)2) Antimicrobial, antitumor

Key Observations :

  • Reactivity: The isocyanato group in the target compound confers higher electrophilicity compared to hydroxy or amino groups, enabling covalent bond formation (e.g., with amines in prodrugs) .
  • Solubility : Hydroxy-substituted analogs (e.g., 4-methylumbelliferone) exhibit greater polarity and hydrogen-bonding capacity, enhancing aqueous solubility .
  • Metabolic Stability : Chlorine or bioisosteric groups (e.g., in 4-chloromethyl derivatives) improve metabolic resistance, whereas isocyanato groups may undergo hydrolysis to amines, affecting pharmacokinetics .

Pharmacokinetic Profiles

  • Stability : Isocyanato derivatives require anhydrous conditions during synthesis and storage, contrasting with hydroxy-substituted coumarins, which are more stable but prone to glucuronidation .

Preparation Methods

Two-Step Method via Benzoyl Chloride and Sodium Azide

  • Step 1: 7-Hydroxy-4-methylcoumarin is benzoylated using benzoyl chloride in cold 5% NaOH solution to form 7-benzoate derivatives.
  • Step 2: The benzoate intermediate is treated with sulfuric acid and sodium azide, converting it into the phenylcarbamate intermediate, which can be further transformed into the isocyanate.

Characteristics:

  • Yield: 30-40%
  • Reaction Time: Approximately 8-10 hours
  • Drawbacks: Benzoyl chloride is hygroscopic and lacrimating, making handling inconvenient.

One-Step Method Using Phenyl Isocyanate (Preferred Method)

  • Direct reaction of 7-hydroxy-4-methylcoumarin with phenyl isocyanate in the presence of triethylamine and petroleum ether.
  • Reaction mixture is refluxed for 15-20 minutes.
  • This method yields the corresponding phenylcarbamate intermediate efficiently, which can be converted to the isocyanate functionality.

Characteristics:

  • Yield: 85-95%
  • Reaction Time: 15 minutes
  • Advantages: Higher yield, shorter reaction time, simpler procedure, and less hazardous reagents.

One-Step Method Using Phenylcarbamic Chloride

  • 7-Hydroxy-4-methylcoumarin is reacted with phenylcarbamic chloride in dichloromethane with NaOH at low temperature (0-5 °C).
  • Stirring is conducted initially in an ice bath, followed by room temperature.
  • The product is isolated after organic layer separation and solvent evaporation.

Characteristics:

  • Yield: 50-60%
  • Reaction Time: About 1 hour
  • Drawbacks: Phenylcarbamic chloride is hygroscopic and lacrimating, requiring careful handling.

Experimental Details and Reaction Conditions

Method Reagents & Conditions Yield (%) Reaction Time Notes
Two-Step (Benzoyl chloride + NaN3) Benzoyl chloride + 5% NaOH (cold), then H2SO4 + NaN3, room temperature 30-40 8-10 hours Low yield, hazardous reagents
One-Step (Phenyl isocyanate) Phenyl isocyanate + triethylamine + petroleum ether, reflux 85-95 15-20 minutes High yield, short time, convenient
One-Step (Phenylcarbamic chloride) Phenylcarbamic chloride + NaOH + dichloromethane, 0-5 °C to room temperature 50-60 ~1 hour Moderate yield, hazardous reagent

Mechanistic Insights

  • The two-step method involves initial esterification (benzoylation) of the hydroxy group, followed by azide substitution and rearrangement to the carbamate.
  • The one-step phenyl isocyanate method proceeds via nucleophilic attack of the 7-hydroxy group on the isocyanate carbon, forming the carbamate directly.
  • The phenylcarbamic chloride method involves nucleophilic substitution of the chloride by the hydroxy group under basic conditions.

Supporting Research Findings

  • The phenyl isocyanate method is favored due to its efficiency, higher yield, and safer reagent profile compared to benzoyl chloride and phenylcarbamic chloride methods.
  • The reaction is typically monitored by thin-layer chromatography (TLC) using solvent systems such as ethyl acetate/toluene mixtures.
  • Characterization of the products includes melting point determination, IR spectroscopy (notable peaks around 3157 cm⁻¹ for NH, 1773 cm⁻¹ for carbonyl), ¹H NMR, and mass spectroscopy confirming the structure.
  • A recent experimental setup used 7-isocyanato-4-methyl-2H-chromen-2-one in coupling reactions with other complex molecules, demonstrating its synthetic utility.

Summary Table of Preparation Methods

Step Method Description Reagents Conditions Yield (%) Duration Handling Notes
1 Benzoylation + Azide substitution Benzoyl chloride, NaOH, H2SO4, NaN3 Cold NaOH, room temp 30-40 8-10 hours Benzoyl chloride is lacrimating
2 Direct reaction with phenyl isocyanate Phenyl isocyanate, triethylamine Reflux in petroleum ether 85-95 15-20 min Convenient, high yield
3 Reaction with phenylcarbamic chloride Phenylcarbamic chloride, NaOH 0-5 °C to room temp in DCM 50-60 ~1 hour Chloride reagent is lacrimating

Q & A

Basic: What are the standard synthetic routes for 7-isocyanato-4-methyl-2H-chromen-2-one?

The compound is typically synthesized by introducing an isocyanate group at the 7-position of the coumarin scaffold. A common approach involves reacting 7-hydroxy-4-methylcoumarin with phosgene or safer equivalents (e.g., triphosgene) in anhydrous dichloromethane or toluene under inert conditions. The reaction requires careful temperature control (0–5°C) to minimize side reactions like dimerization. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the isocyanate product .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., isocyanate resonance at ~120–130 ppm for 13^13C).
  • IR : A sharp peak near 2250 cm1^{-1} confirms the -NCO group.
  • X-ray crystallography : Resolves structural ambiguities; SHELX and Mercury software are used for refinement and visualization .
  • Mass spectrometry : HRMS validates molecular weight and fragmentation patterns.

Basic: How does the reactivity of the isocyanate group influence downstream applications?

The isocyanate group undergoes nucleophilic addition with amines (forming ureas) or alcohols (forming carbamates). Reactions are typically performed in dry THF or DMF at 25–60°C. Catalysts like dibutyltin dilaurate (DBTDL) accelerate urethane formation. Side reactions (e.g., hydrolysis to amines) are minimized by excluding moisture .

Advanced: How can regioselectivity challenges during synthesis be addressed?

Regioselective isocyanate installation requires protecting competing reactive sites. For example, the 4-methyl group can sterically hinder undesired substitutions. Computational tools (DFT) predict favorable reaction pathways, while kinetic studies optimize reagent stoichiometry and solvent polarity to favor the 7-position .

Advanced: What computational methods validate the electronic structure of this compound?

Density Functional Theory (DFT) calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potential surfaces. Gaussian or ORCA software packages are used, with basis sets like B3LYP/6-31G(d). Results are cross-validated with experimental spectral data (e.g., NMR chemical shifts) .

Advanced: How are crystallographic disorders resolved in X-ray structures of this compound?

Disordered atoms (common in flexible substituents) are modeled using PART and SUMP instructions in SHELXL. Mercury’s "Packing Similarity" tool compares intermolecular interactions to identify stable conformers. Hydrogen bonding networks are refined with restraints on bond lengths/angles .

Advanced: How to resolve contradictions in reported spectral data?

Contradictions (e.g., conflicting 1^1H NMR shifts) are addressed by:

  • Repeating experiments under standardized conditions (solvent, temperature).
  • Performing 2D NMR (COSY, HSQC) to assign signals unambiguously.
  • Comparing computational predictions (DFT) with experimental data .

Advanced: What strategies optimize biological activity studies for this compound?

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors.
  • SAR analysis : Modify substituents (e.g., methyl or isocyanate groups) to correlate structure with activity .

Advanced: How to assess thermal stability under experimental conditions?

Thermogravimetric analysis (TGA) determines decomposition temperatures (typically >200°C for coumarin derivatives). Differential Scanning Calorimetry (DSC) identifies phase transitions. Stability in solution is monitored via UV-Vis spectroscopy under reflux conditions .

Advanced: What green chemistry approaches reduce waste in synthesis?

  • Solvent-free reactions : Use ball milling for solid-state coupling.
  • Microwave-assisted synthesis : Reduces reaction time and energy.
  • Biodegradable catalysts : Lipases or ionic liquids replace toxic catalysts like DBTDL .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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7-isocyanato-4-methyl-2H-chromen-2-one
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